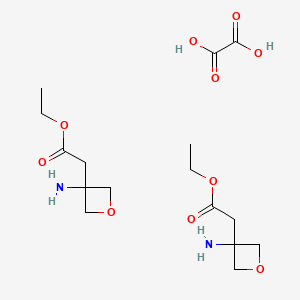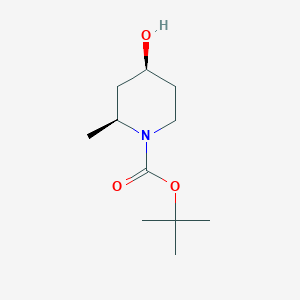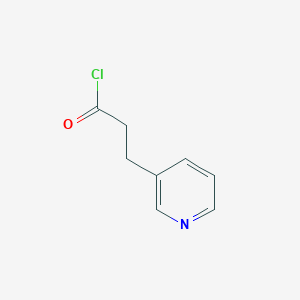
(R)-(4-Methylmorpholin-3-yl)methanol
Vue d'ensemble
Description
(R)-(4-Methylmorpholin-3-yl)methanol, also known as RMMM, is an important chemical compound which has been used in many scientific research applications. RMMM is a chiral molecule, meaning it has two distinct stereoisomers, with each having its own distinct properties. It is a versatile compound which has been used in a variety of research fields, including biochemistry, pharmacology, and toxicology.
Applications De Recherche Scientifique
Fuel Cell Applications
“®-(4-Methylmorpholin-3-yl)methanol” can be used in methanol reforming processes for fuel cell applications . Hydrogen production through methanol reforming processes has been stimulated over the years due to increasing interest in fuel cell technology and clean energy production . Among different types of methanol reforming, the steam reforming of methanol has attracted great interest as reformate gas stream where high concentration of hydrogen is produced with a negligible amount of carbon monoxide .
Hydrogen Production
The compound can be used in the production of hydrogen . The steam reforming of methanol produces a high concentration of hydrogen with a negligible amount of carbon monoxide . This process has attracted great interest due to its potential for clean energy production .
Catalysts in Methanol Reforming
“®-(4-Methylmorpholin-3-yl)methanol” can be used in the development of catalysts for methanol reforming . Different catalytic systems are reviewed for the steam reforming of methanol: mainly copper- and group 8–10-based catalysts, highlighting the catalytic key properties .
Integration with Fuel Cells
The compound can be integrated with high temperature–polymer electrolyte membrane fuel cells (HT-PEMFCs) for the development of clean energy production . This integration is part of the broader effort to transition to greener energy sources .
Production of Green Fuels
“®-(4-Methylmorpholin-3-yl)methanol” can be used in the production of green fuels . This includes green hydrogen, green ammonia, and green methanol . These green fuels play a pivotal role in enabling the global transition in the landscape of sustainable energy .
Transition to a Greener Economy
The compound can be used in strategic pathways to transition into a greener economy by 2050 . This envisioned transformation unfolds in three progressive steps: the utilization of green hydrogen, green ammonia, and green methanol as a sustainable fuel source for transport applications; the integration of these green fuels in industries; and the establishment of mechanisms for achieving the net zero .
Propriétés
IUPAC Name |
[(3R)-4-methylmorpholin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-2-3-9-5-6(7)4-8/h6,8H,2-5H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGKNIRSXCAEEP-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCOC[C@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(4-Methylmorpholin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Z)-4-(dimethylamino)-1,1,1-trifluoro-3-[1-(4-fluorophenyl)tetrazol-5-yl]but-3-en-2-one](/img/structure/B3040062.png)
![(Z)-3-[1-(4-chlorophenyl)tetrazol-5-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040063.png)



![2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane](/img/structure/B3040069.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]cyclopentanamine](/img/structure/B3040075.png)

![1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one](/img/structure/B3040080.png)
